molecular formula C22H22FN5O2 B2487787 N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide CAS No. 1251573-35-9

N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide

Cat. No. B2487787
M. Wt: 407.449
InChI Key: TZBLRGDEHSVJQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions that include the formation of key intermediates such as piperidine derivatives, fluorobenzamides, and triazoles. For instance, the synthesis of piperazine-1-yl-1H-indazole derivatives, which share structural similarities with the target compound, demonstrates the importance of efficient and straightforward synthesis methods in medicinal chemistry (Balaraju, Kalyani, & Laxminarayana, 2019)(Balaraju et al., 2019).

Molecular Structure Analysis

Molecular structure analysis, including spectroscopic characterization and X-ray diffraction studies, plays a crucial role in confirming the structure of synthesized compounds. For example, the structural exploration of a novel heterocycle "1-(4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone" through X-ray diffraction studies and Hirshfeld surface analysis underscores the importance of detailed molecular structure analysis in understanding compound properties (Prasad et al., 2018)(Prasad et al., 2018).

Chemical Reactions and Properties

Investigating the chemical reactions and properties of compounds involves understanding their reactivity, stability, and interaction with biological targets. For instance, the synthesis and docking studies of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole demonstrate the compound's potential biological activity and interaction with target molecules (Balaraju et al., 2019)(Balaraju et al., 2019).

Physical Properties Analysis

The physical properties of a compound, including its melting point, solubility, and thermal stability, are essential for its application in drug formulation and delivery. The thermal stability analysis of related compounds, as well as their solubility in various solvents, provides insights into the compound's suitability for pharmaceutical applications.

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are fundamental for predicting the behavior of compounds in chemical reactions and biological environments. The study of chemical properties also includes the investigation of the compound's potential as a catalyst or inhibitor in biochemical pathways.

(Balaraju et al., 2019)(Prasad et al., 2018)

Future Directions

The future directions for this compound would likely depend on its intended use and how well it performs in that role. If it’s a pharmaceutical, for example, future research might focus on improving its efficacy, reducing its side effects, or exploring new therapeutic applications .

properties

IUPAC Name

N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O2/c1-15-4-2-5-16(12-15)21(29)24-18-8-10-27(11-9-18)22(30)20-14-28(26-25-20)19-7-3-6-17(23)13-19/h2-7,12-14,18H,8-11H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBLRGDEHSVJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide

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